Cas no 2137740-91-9 (1-Propanone, 1-[4-(aminomethyl)-3,4-dihydro-1(2H)-quinolinyl]-2-chloro-)

1-Propanone, 1-[4-(aminomethyl)-3,4-dihydro-1(2H)-quinolinyl]-2-chloro- structure
2137740-91-9 structure
商品名:1-Propanone, 1-[4-(aminomethyl)-3,4-dihydro-1(2H)-quinolinyl]-2-chloro-
CAS番号:2137740-91-9
MF:C13H17ClN2O
メガワット:252.739882230759
CID:5258160

1-Propanone, 1-[4-(aminomethyl)-3,4-dihydro-1(2H)-quinolinyl]-2-chloro- 化学的及び物理的性質

名前と識別子

    • 1-Propanone, 1-[4-(aminomethyl)-3,4-dihydro-1(2H)-quinolinyl]-2-chloro-
    • インチ: 1S/C13H17ClN2O/c1-9(14)13(17)16-7-6-10(8-15)11-4-2-3-5-12(11)16/h2-5,9-10H,6-8,15H2,1H3
    • InChIKey: GAGIBHGQQYWBDA-UHFFFAOYSA-N
    • ほほえんだ: C(N1C2=C(C=CC=C2)C(CN)CC1)(=O)C(Cl)C

1-Propanone, 1-[4-(aminomethyl)-3,4-dihydro-1(2H)-quinolinyl]-2-chloro- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-376884-5.0g
1-[4-(aminomethyl)-1,2,3,4-tetrahydroquinolin-1-yl]-2-chloropropan-1-one
2137740-91-9
5.0g
$3894.0 2023-03-02
Enamine
EN300-376884-0.5g
1-[4-(aminomethyl)-1,2,3,4-tetrahydroquinolin-1-yl]-2-chloropropan-1-one
2137740-91-9
0.5g
$1289.0 2023-03-02
Enamine
EN300-376884-1.0g
1-[4-(aminomethyl)-1,2,3,4-tetrahydroquinolin-1-yl]-2-chloropropan-1-one
2137740-91-9
1g
$0.0 2023-06-07
Enamine
EN300-376884-10.0g
1-[4-(aminomethyl)-1,2,3,4-tetrahydroquinolin-1-yl]-2-chloropropan-1-one
2137740-91-9
10.0g
$5774.0 2023-03-02
Enamine
EN300-376884-0.25g
1-[4-(aminomethyl)-1,2,3,4-tetrahydroquinolin-1-yl]-2-chloropropan-1-one
2137740-91-9
0.25g
$1235.0 2023-03-02
Enamine
EN300-376884-0.1g
1-[4-(aminomethyl)-1,2,3,4-tetrahydroquinolin-1-yl]-2-chloropropan-1-one
2137740-91-9
0.1g
$1183.0 2023-03-02
Enamine
EN300-376884-0.05g
1-[4-(aminomethyl)-1,2,3,4-tetrahydroquinolin-1-yl]-2-chloropropan-1-one
2137740-91-9
0.05g
$1129.0 2023-03-02
Enamine
EN300-376884-2.5g
1-[4-(aminomethyl)-1,2,3,4-tetrahydroquinolin-1-yl]-2-chloropropan-1-one
2137740-91-9
2.5g
$2631.0 2023-03-02

1-Propanone, 1-[4-(aminomethyl)-3,4-dihydro-1(2H)-quinolinyl]-2-chloro- 関連文献

1-Propanone, 1-[4-(aminomethyl)-3,4-dihydro-1(2H)-quinolinyl]-2-chloro-に関する追加情報

Comprehensive Analysis of 1-Propanone, 1-[4-(aminomethyl)-3,4-dihydro-1(2H)-quinolinyl]-2-chloro- (CAS No. 2137740-91-9)

The compound 1-Propanone, 1-[4-(aminomethyl)-3,4-dihydro-1(2H)-quinolinyl]-2-chloro- (CAS No. 2137740-91-9) is a specialized organic molecule with a unique structural framework. Its chemical name highlights the presence of a chloro substituent and an aminomethyl group attached to a dihydroquinoline ring system. This combination of functional groups makes it a subject of interest in pharmaceutical and agrochemical research, particularly in the development of novel bioactive compounds.

In recent years, the demand for heterocyclic compounds like 1-Propanone, 1-[4-(aminomethyl)-3,4-dihydro-1(2H)-quinolinyl]-2-chloro- has surged due to their potential applications in drug discovery. Researchers are increasingly focusing on quinoline derivatives for their antimicrobial, anti-inflammatory, and anticancer properties. The presence of the chloro group in this compound may enhance its reactivity, making it a valuable intermediate in synthetic chemistry.

One of the key trends in organic chemistry is the exploration of sustainable synthesis methods. Scientists are investigating greener approaches to produce compounds like 1-Propanone, 1-[4-(aminomethyl)-3,4-dihydro-1(2H)-quinolinyl]-2-chloro- using catalytic processes and renewable resources. This aligns with the global push toward green chemistry and reduced environmental impact.

The pharmacological potential of this compound is another area of active research. Its dihydroquinoline core is structurally similar to several FDA-approved drugs, sparking interest in its bioactivity. Questions like "How does 1-Propanone, 1-[4-(aminomethyl)-3,4-dihydro-1(2H)-quinolinyl]-2-chloro- interact with biological targets?" or "What are its potential therapeutic applications?" are frequently searched in academic and industrial circles.

From a structural-activity relationship (SAR) perspective, the aminomethyl group in this compound could play a critical role in binding to enzymes or receptors. Computational chemists often use molecular docking studies to predict such interactions, making this compound a candidate for in silico drug design. These methodologies are gaining traction as they reduce the time and cost associated with traditional drug development.

In the field of material science, derivatives of 1-Propanone, 1-[4-(aminomethyl)-3,4-dihydro-1(2H)-quinolinyl]-2-chloro- are being explored for their optical and electronic properties. The quinoline scaffold is known for its luminescent characteristics, which could be leveraged in the development of organic light-emitting diodes (OLEDs) or sensors.

Another hot topic is the scalability of synthesizing such compounds. Industrial chemists are keen on optimizing reaction conditions to produce 1-Propanone, 1-[4-(aminomethyl)-3,4-dihydro-1(2H)-quinolinyl]-2-chloro- in large quantities without compromising yield or purity. Searches like "efficient synthesis of chloro-substituted quinoline derivatives" reflect this growing interest.

Safety and regulatory compliance are also critical considerations. While this compound is not classified as hazardous, proper handling protocols must be followed to ensure workplace safety. Researchers often look for guidelines on safe storage and handling of organic intermediates, which underscores the importance of clear documentation.

In summary, 1-Propanone, 1-[4-(aminomethyl)-3,4-dihydro-1(2H)-quinolinyl]-2-chloro- (CAS No. 2137740-91-9) is a multifaceted compound with significant potential across various scientific disciplines. Its unique structure and functional groups make it a valuable subject for ongoing research, particularly in the realms of drug discovery, green chemistry, and material science.

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